![molecular formula C10H14MgN2O8 B101604 Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate CAS No. 15954-95-7](/img/structure/B101604.png)
Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate
Overview
Description
EDTA monomagnesium salt is a magnesium salt that is the monomagnesium salt of ethylenediaminetetraacetic acid (EDTA). It has a role as a chelator. It contains an EDTA(2-).
Biological Activity
Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate, commonly referred to as magnesium EDTA, is a chelating agent with significant biological activity. This compound has garnered interest in various fields, including biochemistry, pharmacology, and environmental science due to its unique properties and applications.
- Chemical Name : this compound
- CAS Number : 15708-48-2
- Molecular Formula : C10H12MgN2O8
- Molecular Weight : 426.74 g/mol
The compound features multiple carboxymethyl groups that enhance its chelation capabilities, allowing it to bind metal ions effectively. This property is crucial for its biological functions.
Magnesium EDTA acts primarily as a chelator, binding to metal ions such as calcium and lead. This action can facilitate the removal of toxic metals from biological systems, which is particularly relevant in detoxification processes. The compound's structure allows it to form stable complexes with these metals, thereby reducing their bioavailability and toxicity.
1. Detoxification
Magnesium EDTA has been studied for its ability to detoxify heavy metals in the body. Research indicates that it can effectively bind to lead and mercury, promoting their excretion through urine. A study highlighted the efficacy of magnesium EDTA in reducing lead levels in patients with lead poisoning, demonstrating significant decreases in blood lead concentrations after treatment .
2. Antioxidant Properties
The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress. In vitro studies have shown that magnesium EDTA can scavenge free radicals, thereby reducing cellular damage and inflammation . This property is particularly beneficial in conditions associated with oxidative stress, such as cardiovascular diseases.
3. Role in Nutritional Supplementation
Magnesium is an essential mineral involved in numerous biochemical reactions within the body. Supplementation with magnesium EDTA has been shown to improve magnesium levels more effectively than other forms of magnesium supplements due to its enhanced absorption characteristics . This can be particularly beneficial for individuals with magnesium deficiency or those requiring higher magnesium intake for health reasons.
Case Study 1: Lead Poisoning Treatment
A clinical trial involving patients with elevated blood lead levels demonstrated that administration of magnesium EDTA resulted in a significant reduction in lead concentration over a four-week period. Patients receiving this treatment reported improved symptoms associated with lead toxicity, such as fatigue and cognitive impairment .
Case Study 2: Cardiovascular Health
In another study focusing on cardiovascular health, patients supplemented with magnesium EDTA showed improved endothelial function and reduced markers of oxidative stress compared to a control group. These findings suggest potential benefits of magnesium EDTA in managing cardiovascular risk factors .
Research Findings
Recent research has expanded the understanding of magnesium EDTA's biological activity:
- Chelation Therapy : Studies confirm that magnesium EDTA is effective in chelation therapy protocols for heavy metal detoxification, showing better outcomes than traditional chelators like DMSA (Dimercaptosuccinic acid) .
- Synergistic Effects : Investigations into combination therapies indicate that magnesium EDTA may enhance the efficacy of certain chemotherapeutic agents by reducing their toxicity while maintaining therapeutic effects against cancer cells .
Comparative Analysis
Property/Activity | Magnesium EDTA | Other Chelators (e.g., DMSA) |
---|---|---|
Metal Binding | High | Moderate |
Toxicity Reduction | Effective | Effective |
Antioxidant Activity | Present | Limited |
Bioavailability | High | Variable |
Scientific Research Applications
Medical Applications
Chelation Therapy:
Magnesium EDTA is primarily used in chelation therapy for the treatment of heavy metal poisoning, particularly lead and mercury. The compound binds to toxic metals in the bloodstream, facilitating their excretion through urine. Studies have shown that magnesium EDTA can effectively reduce blood lead levels in patients with lead poisoning, thereby mitigating neurological damage and other health complications associated with heavy metal exposure .
Nutritional Supplement:
In nutritional contexts, magnesium EDTA serves as a source of magnesium in dietary supplements. It is preferred due to its high bioavailability compared to other magnesium salts. Research indicates that magnesium supplementation can improve cardiovascular health, support muscle function, and enhance overall metabolic processes .
Agricultural Applications
Fertilizer Additive:
Magnesium EDTA is utilized as a micronutrient fertilizer in agriculture. It supplies magnesium, an essential nutrient for plant growth, particularly in crops prone to magnesium deficiency. The chelated form ensures that magnesium remains available to plants under various soil conditions, enhancing nutrient uptake and crop yield .
Soil Remediation:
The compound also plays a role in soil remediation efforts. By chelating heavy metals present in contaminated soils, magnesium EDTA helps reduce their bioavailability and toxicity to plants and microorganisms. This application is crucial in restoring soil health and preventing the accumulation of harmful metals in the food chain .
Environmental Applications
Water Treatment:
Magnesium EDTA is employed in water treatment processes to remove heavy metals from wastewater. Its chelating properties allow it to bind with metal ions, facilitating their removal during filtration or precipitation processes. This application is vital for ensuring safe drinking water and protecting aquatic ecosystems from metal pollution .
Industrial Applications
Textile and Leather Industry:
In the textile and leather industries, magnesium EDTA is used as a dyeing agent and a stabilizer for colorants. Its ability to complex with metal ions prevents dye precipitation and enhances the stability of colored products during processing .
Cosmetics:
The compound finds use in cosmetic formulations as a stabilizer for active ingredients. Its chelating properties help maintain product integrity by preventing metal-induced degradation of sensitive compounds .
Case Study 1: Chelation Therapy Efficacy
A clinical study demonstrated the efficacy of magnesium EDTA in treating lead poisoning among industrial workers. Patients receiving magnesium EDTA showed a significant reduction in blood lead levels compared to those treated with conventional therapies. The study highlighted the compound's role in enhancing renal excretion of lead without adverse effects on kidney function .
Case Study 2: Agricultural Yield Improvement
Research conducted on tomato plants indicated that the application of magnesium EDTA as a foliar spray significantly increased fruit yield and quality compared to untreated plants. The study concluded that magnesium EDTA effectively alleviated magnesium deficiency symptoms and improved overall plant health .
Properties
IUPAC Name |
magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLOHTSFJKVHEP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:2), (OC-6-21)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15708-48-2 | |
Record name | NSC310175 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:2), (OC-6-21)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']magnesate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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